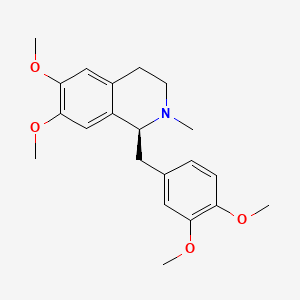

(+-)-Laudanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871873 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1699-51-0, 20412-65-1, 2688-77-9 | |

| Record name | (±)-Laudanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Natural Sources and Isolation of (±)-Laudanosine

[1]

Executive Summary

Laudanosine (N-methyltetrahydropapaverine) is a benzyltetrahydroisoquinoline alkaloid.[1][2] While the prompt specifies the racemic form (±)-Laudanosine , it is critical to distinguish between the natural and synthetic origins. Nature predominantly yields the chiral (+)-(S)-Laudanosine isomer, found as a minor constituent (~0.1%) in Papaver somniferum (Opium Poppy).[1] The racemic mixture, (±)-Laudanosine, is typically a product of total synthesis (e.g., Bischler-Napieralski cyclization) or a metabolite of the neuromuscular blocker atracurium.[1]

This guide focuses on the isolation of the natural alkaloid from plant matrices, while providing the chemical context for the racemic form often encountered in pharmacological research.

Part 1: Natural Sources and Biosynthesis

Botanical Source

The primary natural source is the Opium Poppy (Papaver somniferum, Family: Papaveraceae).[3]

-

Occurrence: Laudanosine is a "minor alkaloid," accompanying the major morphinans (morphine, codeine, thebaine) and benzylisoquinolines (papaverine).[1]

-

Concentration: Typically 0.1% to 0.2% of crude opium latex; variable in poppy straw (dried capsule/stem).[1]

-

Localization: Accumulates in laticifers (specialized internal secretory system) of the capsule wall.[1]

Biosynthetic Pathway

Laudanosine is a direct precursor to papaverine.[1][4][5] The pathway branches from the central intermediate (S)-Reticuline .[1][4][5] Unlike the morphinan pathway (which requires oxidative phenol coupling), the laudanosine branch involves sequential methylation.[1]

Mechanism:

-

(S)-Reticuline is methylated at the 7-OH position by reticuline 7-O-methyltransferase to form (S)-Laudanine .[1]

-

(S)-Laudanine is N-methylated (or O-methylated at the 3' position depending on specific enzyme variants) to yield (S)-Laudanosine .[1]

-

Laudanosine can be oxidized to Papaverine via a tetrahydropapaverine intermediate.[1][4][5]

Figure 1: Biosynthetic pathway of Laudanosine in Papaver somniferum.[1] Note that Reticuline is the divergence point for both Laudanosine and Morphine pathways.

Part 2: Isolation Methodology

Strategic Separation Logic

Laudanosine is a non-phenolic alkaloid.[1][3] This chemical property is the lever for separating it from Morphine (the major constituent, which is phenolic).

-

Phenolic Alkaloids (Morphine): Soluble in aqueous alkali (form phenolates).[1]

-

Non-Phenolic Alkaloids (Codeine, Thebaine, Papaverine, Laudanosine): Insoluble in aqueous alkali; extractable into organic solvents at high pH.[1]

Protocol: Isolation from Opium/Poppy Straw[1]

Step 1: Extraction and Defatting

-

Maceration: Suspend dried poppy straw (powdered) or crude opium in 5% Acetic Acid . Agitate for 24 hours.

-

Filtration: Filter the acidic extract. Discard the marc (plant debris).[1]

-

Defatting: Wash the acidic aqueous phase with Petroleum Ether (3x) to remove lipids, waxes, and chlorophyll.[1] Discard the organic layer.

Step 2: Separation of Non-Phenolic Fraction

-

Basification: Adjust the aqueous phase pH to pH 12.0 using Sodium Hydroxide (NaOH).

-

Extraction: Extract the alkaline aqueous phase with Toluene or Chloroform (3x).[1]

-

Result: The organic layer contains the Non-Phenolic Alkaloids (Laudanosine, Papaverine, Thebaine, Codeine). The aqueous layer contains Morphine.

-

Step 3: Fractionation of Non-Phenolics

-

Concentration: Dry the organic layer over anhydrous

and evaporate to dryness under reduced pressure. -

Acid Partition: Redissolve residue in dilute HCl.

-

Buffer Separation (Optional): Adjust pH to 6.5 (Codeine/Thebaine precipitation zone) vs pH 12 (Laudanosine/Papaverine zone). However, column chromatography is superior for minor alkaloids.[1]

Step 4: Chromatographic Purification

Since Laudanosine is structurally very similar to Papaverine (differing only by the degree of saturation), chromatography is required for high purity.[1]

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Gradient elution using Chloroform : Methanol (98:2 → 90:10) .

-

Detection: TLC (Dragendorff’s reagent - orange spots).[1] Laudanosine (

) elutes before Papaverine in non-polar systems due to the flexibility of the tetrahydro-ring vs the rigid aromatic isoquinoline.

Figure 2: Isolation workflow targeting the non-phenolic alkaloid fraction.[1]

Part 3: Chemical Characterization & The Racemic Issue

Physical Data Profile

When isolating from nature, the product is (+)-(S)-Laudanosine .[1] If the goal is (±)-Laudanosine , one must either racemize the natural product (difficult without decomposition) or use total synthesis.[1]

| Property | (+)-Laudanosine (Natural) | (±)-Laudanosine (Synthetic) |

| CAS Number | 2688-77-9 | 1699-51-0 |

| Melting Point | 89 °C | 114–115 °C |

| Optical Rotation | ||

| Solubility | Soluble in EtOH, CHCl3, Benzene; Insoluble in Water | Same |

| Appearance | White crystalline needles | White crystalline powder |

Spectral Identification (NMR)

Key diagnostic signals for Laudanosine (in

-

N-Methyl: Singlet at

2.55 ppm.[1] -

Methoxyls: Four singlets between

3.60 – 3.85 ppm (12H total).[1] -

H-1 (Chiral Center): Triplet/Multiplet at

3.7 ppm (This proton is diagnostic; in Papaverine, this position is aromatic and lacks the proton).[1] -

Aromatic Protons: Several singlets/doublets in the

6.0 – 6.8 ppm region (Laudanosine has 5 aromatic protons).[1]

Synthetic Route to (±)-Laudanosine

For researchers specifically requiring the racemate (as per the prompt topic), isolation from plants is inefficient.[1] The standard production method is the Bischler-Napieralski Cyclization :

References

-

Biosynthesis of Papaverine and Laudanosine: Han, J., & Facchini, P. J. (2010).[1][4] The biosynthesis of papaverine proceeds via (S)-reticuline.[1][4] Phytochemistry, 71(11-12), 1305-1312.[1] [Link]

-

Alkaloid Isolation Methodology: Sarker, S. D., Latif, Z., & Gray, A. I. (2006).[1] Natural Products Isolation. Humana Press.[1] (Chapter: Isolation of Alkaloids). [Link][1]

-

Pharmacology and Metabolites (Atracurium): Fodale, V., & Santamaria, L. B. (2002).[10] Laudanosine, an atracurium and cisatracurium metabolite.[1][2][6][10] European Journal of Anaesthesiology, 19(7), 466-473.[1] [Link]

-

Chemical Properties and Spectra: PubChem Database.[1] Laudanosine (Compound CID: 73397).[1] [Link]

Sources

- 1. Laudanosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

The Laudanosine Ledger: A Technical Guide to its Biosynthesis in Papaver Species

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the biosynthetic pathway of laudanosine, a key benzylisoquinoline alkaloid intermediate in Papaver species. We will dissect the enzymatic steps, analytical methodologies for its detection and quantification, and the regulatory networks governing its production. This document is designed to be a comprehensive resource, blending established scientific knowledge with actionable experimental insights.

Introduction: The Significance of Laudanosine

Laudanosine, a tetrahydropapaverine-type alkaloid, holds a significant position within the complex metabolic network of Papaver somniferum (opium poppy) and related species. While not a primary therapeutic agent itself, it serves as a crucial intermediate in the biosynthesis of the vasodilator papaverine.[1][2] Understanding the laudanosine pathway is therefore fundamental to manipulating the production of medicinally important alkaloids. Furthermore, as a metabolite of the neuromuscular blocking agent atracurium, its detection and analysis are also relevant in clinical and forensic toxicology.[3][4] This guide will illuminate the molecular journey from the central precursor, (S)-reticuline, to laudanosine, providing a technical framework for researchers in the field.

The Core Biosynthetic Pathway: A Two-Step Methylation Cascade

The biosynthesis of laudanosine from the pivotal branch-point intermediate, (S)-reticuline, is a direct, two-step enzymatic process involving sequential O-methylation reactions.[1][2] This cascade efficiently channels metabolic flux towards the formation of papaverine.

The pathway unfolds as follows:

-

(S)-Reticuline to (S)-Laudanine: The journey begins with the methylation of the 7-hydroxyl group of (S)-reticuline. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

(S)-Laudanine to Laudanosine: Subsequently, the 3'-hydroxyl group of (S)-laudanine undergoes a second methylation event, yielding laudanosine. This step is also catalyzed by a SAM-dependent OMT.

Sources

- 1. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(+-)-Laudanosine CAS number and molecular weight.

Chemical Identity, Synthetic Architecture, and Pharmacological Significance [1]

Executive Summary

This technical guide provides a comprehensive analysis of (+-)-Laudanosine (Racemic Laudanosine), a benzyltetrahydroisoquinoline alkaloid.[1] While often overshadowed by its parent compounds—the neuromuscular blocking agents (NMBAs) atracurium and cisatracurium—laudanosine is a critical analyte in drug safety profiling due to its CNS-stimulant properties.[1] This document details its physicochemical identity, a robust synthetic protocol for reference standard generation, and its metabolic toxicology profile, specifically focusing on GABAergic antagonism.

Physicochemical Identity & Core Data

The following data establishes the baseline identity for the racemic mixture, distinct from the naturally occurring (

| Parameter | Specification | Notes |

| Compound Name | This compound | Racemic mixture |

| CAS Number | 1699-51-0 | Specific to the racemate [1].[1] (Note: 2688-77-9 refers to the generic or ( |

| Molecular Formula | ||

| Molecular Weight | 357.44 g/mol | |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Physical State | Crystalline Solid | White to pale beige |

| Solubility | DMSO (>10 mg/mL), Ethanol, Chloroform | Poor water solubility |

| pKa | ~7.8 (Predicted) | Basic nitrogen facilitates salt formation |

Synthetic Architecture: Production of Reference Standards

For drug development and metabolic assays, high-purity racemic laudanosine is often required as a reference standard.[1] The most robust synthetic route utilizes the Bischler-Napieralski cyclization , followed by reduction and N-methylation.[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the chemical transformation from phenethylamine precursors to the final alkaloid.

Figure 1: Step-wise synthesis of racemic Laudanosine via the Bischler-Napieralski route.[1]

Detailed Experimental Protocol

Caution: Reagents such as Phosphoryl chloride (

Step 1: Amide Condensation

-

Combine 3,4-dimethoxyphenethylamine (1.0 eq) and homoveratric acid (1.0 eq) in xylene.

-

Reflux using a Dean-Stark trap to remove water azeotropically.[1]

-

Monitor via TLC until the starting amine is consumed (approx. 4-6 hours).[1]

-

Cool and crystallize the amide intermediate.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the dried amide in anhydrous toluene or acetonitrile.

-

Add

(1.5 - 3.0 eq) dropwise under nitrogen atmosphere.[1] -

Reflux for 2-4 hours. The solution will darken as the imine forms.

-

Evaporate volatiles under reduced pressure.

-

Basify carefully with

to liberate the free base of the 3,4-dihydroisoquinoline intermediate [2].

Step 3: Reduction and Methylation

-

Dissolve the dihydroisoquinoline in methanol.

-

Add Sodium Borohydride (

) (2.0 eq) in portions at 0°C. Stir for 1 hour to yield tetrahydropapaverine. -

Perform Eschweiler-Clarke methylation: Add Formaldehyde (37% aq) and Formic acid .[1] Reflux for 6 hours.

-

Workup: Basify, extract with chloroform, dry over

, and recrystallize from ethanol to obtain pure this compound [3].[1]

Pharmacological & Toxicological Profile

Laudanosine is not used therapeutically; it is a metabolite of clinical concern.[1][6][7][8] Understanding its toxicology is vital for anesthesiology and critical care monitoring.[1]

Metabolic Origin: Hofmann Elimination

Unlike enzymatic metabolism which varies by patient genetics, laudanosine is formed primarily via Hofmann elimination —a spontaneous, pH- and temperature-dependent degradation of Atracurium and Cisatracurium.[1] This occurs independently of hepatic or renal function, making laudanosine accumulation predictable but inevitable in long-duration infusions [4].[1]

Figure 2: Metabolic pathway of Atracurium yielding Laudanosine and its downstream CNS effects.[1]

Mechanism of Action (Toxicity)

Laudanosine crosses the Blood-Brain Barrier (BBB).[1][7] Its primary toxicological mechanism involves:

-

GABA_A Receptor Antagonism: Laudanosine inhibits the binding of GABA to the benzodiazepine/GABA receptor complex. It acts as a competitive antagonist at low-affinity sites and potentially blocks the chloride channel pore [5].[1]

-

Opioid Receptor Interaction: It displays affinity for

, -

Clinical Consequence: The net effect is a reduction in the seizure threshold. While seizures are rare in standard surgical procedures, patients with renal failure (where laudanosine clearance is reduced) or those undergoing long-term ICU sedation are at elevated risk [7].[1]

Analytical Characterization

For the quantification of laudanosine in plasma or formulation stability studies, the following HPLC parameters are recommended.

| Parameter | Recommended Condition |

| Technique | HPLC-UV or LC-MS/MS |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[1]0) [30:70 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Absorption max for benzylisoquinolines) |

| Retention Time | Typically elutes after the parent NMBA due to lower polarity |

| Mass Spec | ESI Positive Mode; Monitor [M+H]+ = 358.2 m/z |

References

-

NRO Chemistry. (2025).[1] Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link][1]

-

Fodale, V., et al. (2018).[1][7] Laudanosine, an atracurium and cisatracurium metabolite.[5][6][7][8][9] ResearchGate. Retrieved from [Link]

-

Katz, Y., et al. (1994).[1] Interactions between laudanosine, GABA, and opioid subtype receptors. PubMed.[1][10] Retrieved from [Link]

-

NCBI Bookshelf. (2023).[1] GABA Receptor Physiology and Pharmacology. Retrieved from [Link]

-

Hunter, J.M. (1994).[1] Effect of atracurium and laudanosine on the release of 3H-noradrenaline. British Journal of Anaesthesia. Retrieved from [Link]

Sources

- 1. Laudanosine - Wikipedia [en.wikipedia.org]

- 2. (S)-Laudanosine | CAS 2688-77-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. laudanosine | 2688-77-9 [chemicalbook.com]

- 4. (+)-Laudanosine|CAS 2688-77-9|DC Chemicals [dcchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. laudanosine, 1699-51-0 [thegoodscentscompany.com]

An In-depth Technical Guide on (+-)-Laudanosine and its Interaction with GABA Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] While the parent compounds are valued for their peripheral muscle relaxant properties in clinical settings, laudanosine readily crosses the blood-brain barrier and exhibits central nervous system (CNS) activity.[3][4] This guide provides a comprehensive technical overview of the current understanding of (+-)-Laudanosine's interaction with the central nervous system, with a particular focus on its effects related to γ-aminobutyric acid (GABA) receptors. The proconvulsant activity of laudanosine has been a subject of investigation, and its interaction with GABAergic systems is a key area of interest for understanding its neurological effects.[5][6] This document will delve into the known pharmacology of laudanosine, its relationship with GABA receptors, and the established methodologies for studying these interactions, providing a valuable resource for researchers in neuropharmacology and drug development.

Introduction: The Significance of this compound in Neuropharmacology

(+)-Laudanosine is primarily known in the clinical context as a metabolite of atracurium and cisatracurium.[3] Its formation occurs via Hofmann elimination, a non-enzymatic process, making its production independent of hepatic or renal function.[2] However, the accumulation of laudanosine, particularly with prolonged administration of atracurium in intensive care settings, has raised interest due to its potential for CNS-mediated side effects.[6]

The primary concern revolves around laudanosine's ability to lower the seizure threshold and, at sufficient concentrations, induce seizure activity.[1][2] This proconvulsant effect strongly suggests an interaction with the brain's primary inhibitory neurotransmitter systems, with the GABAergic system being a principal candidate. Understanding the nuances of laudanosine's interaction with GABA receptors is crucial for a complete safety profile of its parent drugs and for exploring its potential as a pharmacological tool to probe CNS excitability.

Pharmacological Profile of this compound

Pharmacokinetics and Blood-Brain Barrier Permeability

A critical aspect of laudanosine's neuropharmacology is its ability to cross the blood-brain barrier (BBB).[7][3][4] This penetration into the CNS is a prerequisite for its observed central effects. While the parent compounds, atracurium and cisatracurium, are quaternary ammonium compounds with limited BBB permeability, laudanosine is a tertiary amine with greater lipophilicity, facilitating its entry into the brain. The concentration of laudanosine in the CNS is a key determinant of its potential to elicit neurological effects.

Central Nervous System Effects

The most well-documented CNS effect of laudanosine is its proconvulsant activity.[2] Studies in various animal models have demonstrated that administration of laudanosine can lead to increased neuronal excitability and, at higher doses, overt seizures. This effect is thought to be mediated through its interaction with several neurotransmitter systems, including GABAergic, glycinergic, and nicotinic acetylcholine receptors.[1]

Interaction with GABA Receptors: The Core of Laudanosine's Proconvulsant Action

The GABAergic system is the primary inhibitory network in the mammalian CNS, and its modulation plays a critical role in controlling neuronal excitability. Drugs that interfere with GABAergic transmission, particularly antagonists of the GABA-A receptor, are often potent convulsants.[8] The proconvulsant nature of laudanosine has led to investigations into its effects on GABA receptors.

Evidence for GABA Receptor Interaction

While direct, high-affinity binding to the GABA-A receptor by laudanosine has been a subject of ongoing research, several lines of evidence point towards a functional interaction:

-

Proconvulsant Profile: The seizure-inducing properties of laudanosine are consistent with a mechanism involving the disinhibition of neuronal circuits, a hallmark of GABA-A receptor antagonism.

-

In Vitro Studies: Research has explored the interactions between laudanosine and GABA binding sites.[9] These studies have been crucial in beginning to delineate the molecular basis of its CNS effects.

-

Behavioral Pharmacology: The proconvulsant effects of laudanosine can be attenuated by co-administration of GABA-A receptor positive allosteric modulators, such as benzodiazepines, further implicating the GABAergic system in its mechanism of action.

It is important to note that laudanosine's effects are not limited to the GABAergic system; it has also been shown to interact with opioid and nicotinic acetylcholine receptors, which could contribute to its overall CNS profile.[7][3][4][5][6]

Proposed Mechanism of Action

The prevailing hypothesis is that laudanosine acts as a negative modulator of GABA-A receptor function. This could occur through several mechanisms:

-

Non-competitive Antagonism: Laudanosine may bind to a site on the GABA-A receptor-chloride channel complex distinct from the GABA binding site, allosterically inhibiting the channel's opening in response to GABA.

-

Channel Blockade: It is also possible that laudanosine physically occludes the chloride ion pore of the GABA-A receptor, preventing the influx of chloride and subsequent hyperpolarization of the neuron.

Further research is necessary to fully elucidate the precise molecular interactions between laudanosine and the various subunits of the GABA-A receptor.

Methodologies for Studying Laudanosine-GABA Receptor Interactions

A multi-faceted approach is required to comprehensively characterize the interaction of laudanosine with GABA receptors. This involves a combination of in vitro and in vivo techniques.

In Vitro Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine if this compound directly competes with known GABA-A receptor ligands for binding to the receptor.

Experimental Protocol: GABA-A Receptor Binding Assay [10]

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

-

Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.

-

Wash the resulting pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membrane suspension (0.1-0.2 mg of protein per well) with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol, a GABA-A agonist, or [3H]flunitrazepam, a benzodiazepine site ligand).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand.

-

For non-specific binding determination, include wells with a high concentration of a known GABA-A receptor ligand (e.g., 10 mM GABA).

-

Incubate the plate at a controlled temperature (e.g., 4°C for 45 minutes).

-

-

Termination and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the laudanosine concentration to generate a competition curve.

-

Determine the IC50 (the concentration of laudanosine that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA-A receptors provides direct functional evidence of a compound's effect on receptor activity.

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology [11][12][13][14]

-

Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subunits.

-

Plate the cells on coverslips suitable for microscopy and recording.

-

-

Recording Setup:

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Use a glass micropipette filled with an internal solution as the recording electrode.

-

-

Whole-Cell Configuration:

-

Establish a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.

-

-

GABA Application and Drug Perfusion:

-

Apply GABA to the cell using a rapid perfusion system to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).

-

After establishing a stable baseline GABA response, co-apply this compound with GABA to observe its effect on the current amplitude, kinetics, and desensitization.

-

Test a range of laudanosine concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of laudanosine.

-

Calculate the percentage of inhibition or potentiation of the GABA response by laudanosine.

-

Plot the percentage of inhibition against the laudanosine concentration to determine the IC50 for its functional effect.

-

In Vivo Studies

In vivo experiments are essential to confirm the physiological relevance of the in vitro findings.

Objective: To assess the proconvulsant effects of this compound in a living organism and to determine if these effects can be modulated by GABAergic drugs.

Experimental Protocol: Seizure Threshold Testing in Rodents

-

Animal Model:

-

Use a standard rodent model, such as mice or rats.

-

-

Drug Administration:

-

Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

In a separate group of animals, pre-treat with a GABA-A receptor positive allosteric modulator (e.g., diazepam) before administering laudanosine.

-

-

Seizure Induction and Observation:

-

Administer a sub-threshold dose of a chemical convulsant (e.g., pentylenetetrazol or picrotoxin).

-

Observe the animals for the onset of seizure activity (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) and record the latency to the first seizure and the seizure severity.

-

-

Data Analysis:

-

Compare the seizure threshold (the dose of the chemical convulsant required to induce seizures) in the laudanosine-treated group to the control group.

-

Determine if pre-treatment with a GABAergic drug alters the proconvulsant effect of laudanosine.

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Blood-Brain Barrier Permeability | Crosses the BBB | [7][3][4] |

| Pharmacodynamics | ||

| Primary CNS Effect | Proconvulsant | [2] |

| Receptor Interactions | GABA, Opioid, Nicotinic Acetylcholine | [1][7][3][4][5][6] |

Visualizations

Caption: GABA-A receptor signaling and proposed modulation by this compound.

Caption: Integrated workflow for investigating Laudanosine-GABA receptor interactions.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's proconvulsant activity is, at least in part, mediated by its interaction with the GABAergic system. While the precise nature of this interaction requires further investigation, the current understanding points towards a negative modulatory effect on GABA-A receptor function. For researchers in drug development, this is a critical consideration in the safety assessment of drugs that produce laudanosine as a metabolite.

Future research should focus on:

-

Subunit Specificity: Determining if laudanosine exhibits selectivity for specific GABA-A receptor subunit combinations. This could have implications for the regional and cell-type-specific effects of laudanosine in the brain.

-

Binding Site Characterization: Utilizing more advanced techniques, such as photoaffinity labeling and structural biology, to precisely identify the binding site of laudanosine on the GABA-A receptor complex.

-

In Vivo Receptor Occupancy: Employing techniques like positron emission tomography (PET) to measure the extent of GABA-A receptor occupancy by laudanosine in the living brain at clinically relevant concentrations.

By continuing to unravel the complexities of this compound's interaction with GABA receptors, the scientific community can gain a more complete understanding of its neuropharmacology, leading to improved clinical safety and potentially new avenues for therapeutic intervention.

References

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473. [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Request PDF. [Link]

-

Wikipedia. (n.d.). Laudanosine. In Wikipedia. Retrieved August 6, 2025, from [Link]

-

Metajournal. (n.d.). Articles: atracurium-metabolism. Retrieved August 6, 2025, from [Link]

-

Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved August 6, 2025, from [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Semantic Scholar. [Link]

-

Katz, Y., Weizman, A., Pick, C. G., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Research, 646(2), 235-241. [Link]

-

Roth, B. (2018). Assay Protocol Book. Department of Pharmacology, University of North Carolina at Chapel Hill. [Link]

-

MDPI. (2025). Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences. MDPI. [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

-

Nanion Technologies. (n.d.). GABA Stacked.indd. Retrieved August 6, 2025, from [Link]

-

Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved August 6, 2025, from [Link]

-

PubMed. (n.d.). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Retrieved August 6, 2025, from [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved August 6, 2025, from [Link]

-

PubMed. (n.d.). Interactions between laudanosine, GABA, and opioid subtype receptors. Retrieved August 6, 2025, from [Link]

-

PubMed. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. [Link]

-

Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved August 6, 2025, from [Link]

-

Wikipedia. (n.d.). Convulsant. In Wikipedia. Retrieved August 6, 2025, from [Link]

Sources

- 1. Laudanosine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Articles: atracurium-metabolism « metajournal.com [metajournal.com]

- 4. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Convulsant - Wikipedia [en.wikipedia.org]

- 9. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Making sure you're not a bot! [nanion.de]

- 12. sophion.com [sophion.com]

- 13. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of (+-)-Laudanosine

Abstract

Introduction: The Clinical Context of Laudanosine

Laudanosine is generated in the body through Hofmann elimination, a pH and temperature-dependent, non-enzymatic degradation of atracurium and its isomer, cisatracurium.[1][2] Unlike its parent compounds, which are quaternary ammonium compounds with limited CNS access, laudanosine is a tertiary amine with no neuromuscular blocking activity.[2] However, it is pharmacologically active in the CNS, acting as a stimulant that can induce excitement and seizure activity at high concentrations.[3] This proconvulsant effect has been a primary driver for investigating its ability to penetrate the CNS.[4][5] The clinical relevance is most pronounced in scenarios involving prolonged infusions of atracurium, particularly in intensive care unit (ICU) patients with renal or hepatic failure, where laudanosine accumulation is more likely due to its longer elimination half-life.[2][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 4. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convulsive effects and pharmacokinetics of laudanosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies for the Enantioselective Synthesis of Laudanosine Stereoisomers

Introduction: The Significance of Chiral Laudanosine

Laudanosine, a benzyltetrahydroisoquinoline alkaloid found in opium, possesses a single stereocenter at the C1 position, giving rise to two enantiomers: (+)-(S)-laudanosine and (-)-(R)-laudanosine. While present in nature in small amounts, laudanosine is also a significant metabolite of the widely used neuromuscular blocking agent, atracurium.[1] The stereochemistry of molecules is a critical determinant of their pharmacological and toxicological profiles. Different enantiomers of a drug can exhibit vastly different activities, from one being therapeutic while the other is inactive or even harmful. Therefore, the ability to synthesize laudanosine in an enantiomerically pure form is of paramount importance for pharmacological studies and the development of safer, more effective therapeutics.[2][3]

This guide moves beyond classical resolution techniques, which are inherently limited to a 50% theoretical yield, to focus on modern asymmetric synthesis strategies that build the desired chirality directly into the molecular framework with high efficiency and stereocontrol.

Strategic Overview: Constructing the Chiral Tetrahydroisoquinoline Core

The core of laudanosine is a 1-benzyl-substituted tetrahydroisoquinoline (THIQ) scaffold. The primary challenge in its enantioselective synthesis lies in the stereocontrolled formation of the C1 stereocenter. Modern strategies converge on the creation of a prochiral 3,4-dihydroisoquinoline (DHIQ) intermediate, which then undergoes a stereoselective reduction of its endocyclic imine (C=N) bond.

Two powerful and distinct catalytic approaches for this key transformation are:

-

Transition-Metal-Catalyzed Asymmetric Hydrogenation: Utilizes a chiral transition metal complex (typically Iridium or Ruthenium) to deliver hydrogen across the imine double bond with a strong facial bias, dictated by the chiral ligand.[4][5]

-

Chemoenzymatic Synthesis: Employs an engineered enzyme, specifically an imine reductase (IRED), to perform the reduction with near-perfect stereoselectivity under mild, aqueous conditions.[1]

The following sections will detail the principles and protocols for each of these advanced methodologies.

Methodology I: Iridium-Catalyzed Asymmetric Hydrogenation

This approach is a cornerstone of modern asymmetric catalysis, offering high yields, excellent enantioselectivities, and operational simplicity for the synthesis of chiral THIQs.[4] The general workflow involves the initial synthesis of the DHIQ precursor via a classical cyclization reaction, followed by the key asymmetric reduction.

Workflow for Asymmetric Hydrogenation

Caption: General workflow for laudanosine synthesis via asymmetric hydrogenation.

Protocol 1A: Synthesis of 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline

This protocol details the synthesis of the key DHIQ intermediate using the Bischler-Napieralski reaction, a robust method for forming the dihydroisoquinoline ring system from a β-phenylethylamide.[6]

Materials:

-

Homoveratrylamine

-

3,4-Dimethoxyphenylacetic acid

-

Dicyclohexylcarbodiimide (DCC) or equivalent coupling agent

-

Dichloromethane (DCM), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Amide Formation: To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM, add homoveratrylamine (1.05 eq). Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.1 eq) portion-wise while maintaining the temperature at 0 °C. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Causality Note: The reaction is started at 0 °C to control the exothermicity of the carbodiimide activation and minimize side reactions.

-

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used directly in the next step.

-

Bischler-Napieralski Cyclization: Dissolve the crude amide in anhydrous toluene. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise.

-

Causality Note: POCl₃ acts as a powerful dehydrating agent, converting the amide carbonyl into a reactive intermediate (imidoyl phosphate) that facilitates the electrophilic aromatic substitution required for cyclization.[6]

-

-

Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify with a saturated NaHCO₃ or NaOH solution until the pH is > 9.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude DHIQ product. Purify by column chromatography (silica gel) if necessary.

Protocol 1B: Iridium-Catalyzed Asymmetric Hydrogenation of DHIQ

This protocol uses a chiral Iridium-P-Phos catalyst system. The addition of an iodide source is often crucial for catalyst activation, leading to the formation of a more active Ir(III) hydride species.[4]

Materials:

-

DHIQ intermediate (from Protocol 1A)

-

[Ir(COD)Cl]₂ (Iridium catalyst precursor)

-

(S)-P-Phos or (R)-P-Phos (chiral ligand)

-

Iodine (I₂)

-

Methanol (MeOH), degassed

-

High-pressure autoclave/reactor equipped with a stirrer

Procedure:

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (e.g., (S)-P-Phos, 0.011 eq). Add degassed MeOH and stir at room temperature for 30 minutes to form the catalyst complex.

-

Reaction Setup: In a separate flask, dissolve the DHIQ (1.0 eq) and Iodine (I₂, 0.01 eq) in degassed MeOH.

-

Causality Note: Iodine acts as a crucial activator. It oxidizes the initial Ir(I) precursor to a more catalytically active Ir(III) species, which readily reacts with H₂ to form the key iridium-hydride intermediate responsible for the reduction.[4]

-

-

Transfer the substrate solution and the pre-formed catalyst solution to the autoclave under an inert atmosphere.

-

Seal the autoclave, purge several times with N₂, and then pressurize with H₂ gas to 50 bar.

-

Heat the reaction to 50 °C and stir vigorously. Monitor the reaction for conversion (e.g., by HPLC or TLC).

-

Once complete, cool the reactor to room temperature and carefully vent the H₂ gas.

-

Concentrate the reaction mixture under reduced pressure. The resulting crude laudanosine can be purified by column chromatography.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

| Catalyst System | Ligand | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂/I₂ | (S)-P-Phos | >95% | 96% | Based on similar THIQ reductions[4] |

| [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | ~90% | >95% | Based on similar THIQ reductions[4] |

Methodology II: Chemoenzymatic Synthesis via Imine Reductase

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to metal catalysis. Engineered imine reductases (IREDs) can reduce DHIQs with near-perfect enantioselectivity. This process requires a cofactor, NADPH, which is prohibitively expensive to use stoichiometrically. Therefore, a cofactor regeneration system, such as glucose dehydrogenase (GDH), is essential for a practical synthesis.[1]

Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic workflow using an IRED with cofactor regeneration.

Protocol 2: Bioreduction of DHIQ and Subsequent N-Methylation

This protocol describes the enzymatic reduction to produce (+)-(S)-norlaudanosine, which is then chemically methylated to yield the final product.

Materials:

-

DHIQ intermediate (from Protocol 1A)

-

Imine Reductase (e.g., a commercially available or specially engineered variant)

-

Glucose Dehydrogenase (GDH)

-

β-NADP⁺ sodium salt (cofactor)

-

D-Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Formaldehyde (37% in H₂O)

-

Formic acid

Procedure:

-

Bioreduction Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

-

Add D-Glucose (1.5-2.0 eq relative to DHIQ) and β-NADP⁺ (0.01 eq). Stir until fully dissolved.

-

Add the GDH and IRED enzymes (loadings to be determined by enzyme activity, typically in the range of 1-5% w/w relative to substrate).

-

Prepare a stock solution of the DHIQ substrate in a water-miscible organic co-solvent like DMSO if solubility is low.

-

Start the reaction by adding the DHIQ substrate to the enzyme/cofactor solution. Maintain the temperature at 30 °C and the pH at 7.5.

-

Causality Note: Enzymes have optimal pH and temperature ranges for activity and stability. Maintaining these conditions is critical for reaction efficiency and preventing enzyme denaturation.

-

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 24 hours.

-

Workup: Once the reaction is complete, quench by adding a water-immiscible solvent like ethyl acetate or methyl-tert-butyl ether (MTBE). Extract the product multiple times.

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude (+)-(S)-norlaudanosine.

-

N-Methylation (Eschweiler-Clarke Reaction): Dissolve the crude (+)-(S)-norlaudanosine in formic acid (excess).

-

Add aqueous formaldehyde (2.5 eq). Heat the mixture to 80-90 °C for several hours until the reaction is complete (monitored by TLC/LCMS).

-

Cool the reaction, basify with NaOH solution, and extract with an organic solvent.

-

Purify the final product by column chromatography to yield pure (+)-(S)-laudanosine.

-

Confirm enantiomeric excess via chiral HPLC.

| Method | Key Catalyst/Enzyme | Selectivity | Key Advantages | Reference |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium Complex | Typically 90-99% ee | Broad substrate scope, well-established, scalable | [4][7] |

| Chemoenzymatic Reduction | Engineered Imine Reductase (IRED) | Often >99% ee | Exceptional selectivity, mild/green conditions | [1] |

Conclusion

The enantioselective synthesis of laudanosine stereoisomers is readily achievable through modern catalytic methods. Transition-metal-catalyzed asymmetric hydrogenation represents a highly developed, robust, and scalable strategy suitable for producing large quantities of enantiopure material. In parallel, chemoenzymatic synthesis using imine reductases has emerged as a powerful alternative, offering unparalleled stereoselectivity under environmentally benign aqueous conditions. The choice between these methods will depend on factors such as scale, available equipment (high-pressure reactors vs. bioreactors), and the desired level of enantiopurity. Both pathways provide reliable and efficient access to the chiral building blocks essential for advancing pharmaceutical research and development.

References

- Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC - NIH. Source: vertexaisearch.cloud.google.com.

- Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). Source: RSC Publishing.

- Enantioselective Synthesis of (+)-(S)Laudanosine and (-)-(S)-Xylopinine - ResearchGate.

- Exploring Enantioselective Pictet-Spengler Reactions. Source: vertexaisearch.cloud.google.com.

- Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC.

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. Source: MDPI.

- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed Central.

- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Publishing. Source: RSC Publishing.

- Bischler-Napieralski Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: High-Precision Derivatization of (±)-Laudanosine as a Scaffold for MDR Reversal and nAChR Modulation

Executive Summary & Technical Rationale

(±)-Laudanosine (1-veratryl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is historically characterized as a CNS-active metabolite of the neuromuscular blocker atracurium, associated with seizure induction via GABA\textsubscript{A} receptor antagonism. However, in modern medicinal chemistry, the laudanosine core represents a "privileged scaffold." Its rigid tetracyclic benzylisoquinoline structure offers a distinct vector for derivatization, particularly in the design of P-glycoprotein (P-gp) inhibitors to reverse Multidrug Resistance (MDR) in oncology and as allosteric modulators of Nicotinic Acetylcholine Receptors (nAChRs) .

This Application Note provides a validated workflow for utilizing (±)-laudanosine as a starting scaffold. Crucially, it integrates a negative-selection screening protocol to isolate therapeutic efficacy (MDR reversal) from the scaffold’s inherent liability (convulsant activity).

Synthetic Access: The Bischler-Napieralski Route[1][2]

To utilize laudanosine as a scaffold, researchers must first access the core structure in gram-scale quantities. The most robust method for generating the racemic (±)-laudanosine core is the Bischler-Napieralski cyclization , followed by reduction and N-methylation.

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of (±)-Laudanosine from Homoveratrylamine.

Reagents:

-

Homoveratrylamine (Starting Material 1)[1]

-

3,4-Dimethoxyphenylacetic acid (Homoveratric acid - Starting Material 2)

-

Phosphorus oxychloride (POCl\textsubscript{3})

-

Sodium borohydride (NaBH\textsubscript{4})

-

Formaldehyde / Formic acid (Eschweiler-Clarke methylation)

Step-by-Step Methodology:

-

Amide Formation:

-

Reflux Homoveratrylamine (1.0 eq) and Homoveratric acid (1.0 eq) in xylene or toluene with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor TLC for disappearance of amine. Yields the amide intermediate.

-

-

Cyclization (Bischler-Napieralski):

-

Dissolve the amide in dry acetonitrile or toluene.

-

Add POCl\textsubscript{3} (3.0 eq) dropwise under inert atmosphere (N\textsubscript{2}).

-

Reflux for 2–4 hours. The electrophilic closure forms the 3,4-dihydroisoquinoline salt.

-

Safety Note: POCl\textsubscript{3} is corrosive. Quench carefully with ice water.

-

-

Reduction:

-

Dissolve the crude dihydroisoquinoline in methanol.

-

Add NaBH\textsubscript{4} (4.0 eq) in portions at 0°C. Stir for 2 hours at room temperature.

-

Result: This yields (±)-Norlaudanosine (secondary amine).

-

-

N-Methylation:

-

Perform Eschweiler-Clarke methylation using 37% formaldehyde and formic acid at reflux.

-

Basify with NaOH, extract with dichloromethane, and recrystallize.

-

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway for accessing the (±)-Laudanosine scaffold via Bischler-Napieralski cyclization.

Therapeutic Application: Reversing Multidrug Resistance (MDR)[4]

The primary therapeutic utility of the laudanosine scaffold lies in its ability to inhibit P-glycoprotein (ABCB1) , an efflux pump responsible for chemotherapy resistance. Laudanosine derivatives can competitively bind P-gp, preventing the efflux of cytotoxic drugs like vinblastine or doxorubicin.

Protocol B: Functional P-gp Inhibition Assay

Objective: Quantify the potency of laudanosine derivatives in reversing MDR.

Materials:

-

Cell Line: MCF-7/ADR (Doxorubicin-resistant breast cancer cells overexpressing P-gp).

-

Substrate: Rhodamine 123 (Fluorescent P-gp substrate).[2]

-

Control: Verapamil (Positive control for P-gp inhibition).

Methodology:

-

Seeding: Plate MCF-7/ADR cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Add test compounds (Laudanosine derivatives) at graded concentrations (0.1 µM – 100 µM).

-

Incubate for 1 hour at 37°C.

-

-

Substrate Addition: Add Rhodamine 123 (5 µM final concentration) to all wells. Incubate for 60 minutes.

-

Efflux Phase: Wash cells

with ice-cold PBS to stop transport. Lyse cells. -

Measurement: Measure fluorescence intensity (Ex/Em: 485/530 nm).

-

Interpretation: Higher fluorescence = High intracellular accumulation = Successful P-gp Inhibition .

-

Safety & Counter-Screening: The "GABA Filter"

The critical flaw of laudanosine is its convulsant activity, mediated by antagonism of GABA\textsubscript{A} receptors (specifically the low-affinity sites) and potential interaction with opioid receptors.

Rule of Thumb: A successful drug candidate derived from this scaffold must show high P-gp affinity (Protocol B) and low/no GABA affinity .

Protocol C: Radioligand Binding Counter-Screen

Objective: Exclude derivatives with high seizure risk.

Materials:

-

Rat brain membrane homogenates (Cortex).

-

Radioligand: [3H]-Bicuculline (for GABA\textsubscript{A} sites) or [3H]-Muscimol.

-

Non-specific blocker: GABA (1 mM).

Methodology:

-

Incubate membrane homogenates with [3H]-Bicuculline (2 nM) and the laudanosine derivative (10 µM screening dose).

-

Incubate for 60 mins at 4°C.

-

Filter through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting.

-

Calculation:

-

Pass/Fail Criteria:

- displacement of [3H]-Bicuculline: FAIL (High seizure risk).

- displacement: PASS (Proceed to lead optimization).

Visualization: The "Go/No-Go" Logic Flow

Figure 2: Screening logic to isolate therapeutic MDR reversal from convulsant liability.

Data Summary & Reference Values

When validating your synthesized scaffold, compare your baseline data against these established pharmacological constants for unmodified (±)-laudanosine.

| Parameter | Target / Assay | Reference Value | Implication |

| Toxicity | GABA\textsubscript{A} Receptor (Low Affinity) | IC\textsubscript{50} | Primary driver of seizures [1]. |

| Toxicity | Opioid Receptors ( | Potential for off-target sedation/analgesia [1].[3] | |

| Efficacy | nAChR ( | IC\textsubscript{50} | Modulator of cholinergic signaling [2]. |

| Efficacy | P-gp Inhibition (MDR Reversal) | Variable | Reference point for derivative improvement [3]. |

References

-

Katz, Y., et al. (1994).[3] Interactions between laudanosine, GABA, and opioid subtype receptors.[3][4][5] Brain Research.

-

Fodale, V., et al. (2004). Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine. Anesthesiology.

-

Choi, C.H., et al. (2003). Mechanism of Inhibition of P-glycoprotein-mediated Drug Transport by Protein Kinase C Blockers.[6] Cancer Research.

-

Larsen, R.D., et al. (1991).[7] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemical Mechanism of Modulation of Human P-glycoprotein by Stemofoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

In vitro binding assays to study laudanosine's receptor affinity.

Application Note: Characterization of Laudanosine Receptor Affinity via In Vitro Radioligand Binding Assays

Abstract

Laudanosine (N-methyltetrahydropapaverine) is the primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] While the parent compounds act peripherally, laudanosine crosses the blood-brain barrier, posing a risk of CNS excitation and seizures—particularly in patients with renal failure or during prolonged infusions. This Application Note details the in vitro binding methodologies required to quantify laudanosine’s affinity for its primary CNS targets: GABA\textsubscript{A} receptors, Nicotinic Acetylcholine Receptors (nAChRs), and Opioid receptors.[2] We provide validated protocols for membrane preparation, radioligand displacement, and kinetic analysis to determine

Target Identification & Ligand Selection

To accurately model seizure risk, researchers must profile laudanosine against specific receptor subtypes.[2] Literature indicates a complex pharmacology where laudanosine acts as a weak antagonist at multiple sites.

Table 1: Primary Receptor Targets and Recommended Radioligands

| Target Receptor | Subtype Relevance | Mechanism of Action | Recommended Radioligand | Reference Affinity ( |

| GABA\textsubscript{A} | High (Seizure induction) | Channel blockade / Allosteric antagonism | [³H]-Bicuculline (Antagonist site) [³⁵S]-TBPS (Pore/Convulsant site) | ~10 µM (Bicuculline) >100 µM (Muscimol) |

| nAChR | Moderate (CNS excitation) | Competitive ( | [³H]-Epibatidine [³H]-Nicotine | ~10–50 µM |

| Opioid | Low (Analgesia/Sedation) | Weak competitive antagonist | [³H]-Diprenorphine (Non-selective) | ~2–24 µM |

Critical Insight: Standard [³H]-Muscimol assays often underestimate laudanosine's potency because laudanosine preferentially inhibits the "low-affinity" GABA sites or the channel pore rather than the high-affinity agonist site.[2] Therefore, this guide prioritizes the [³H]-Bicuculline and [³⁵S]-TBPS assays for safety profiling.

Experimental Workflow: Membrane Preparation

High-quality membrane homogenates are the foundation of reproducible binding data. The following protocol minimizes endogenous GABA, which can artificially inflate

Protocol A: Synaptosomal Membrane Preparation (Rat Whole Brain)

Reagents: Sucrose (0.32 M), Tris-Citrate buffer (50 mM, pH 7.4).[2]

-

Dissection: Rapidly decapitate rats; remove whole brains and chill in ice-cold 0.32 M sucrose.

-

Homogenization: Homogenize tissue in 10 volumes of sucrose using a glass-Teflon homogenizer (10 strokes at 1000 rpm).

-

Centrifugation 1: Centrifuge at 1,000

for 10 min at 4°C to remove nuclear debris. Save supernatant (S1). -

Centrifugation 2: Centrifuge S1 at 20,000

for 20 min. Discard supernatant. -

Osmotic Shock (Critical): Resuspend pellet in ice-cold distilled water. Homogenize with a Polytron (setting 6, 15 sec) to lyse synaptosomes and release endogenous GABA.[2]

-

Washing: Centrifuge at 48,000

for 20 min. Repeat resuspension (in Tris-Citrate) and centrifugation 3 times .-

Why? This "freeze-thaw-wash" cycle is essential to remove endogenous GABA that competes with the radioligand.[2]

-

-

Storage: Resuspend final pellet in Tris-Citrate buffer. Freeze aliquots at -80°C.

Detailed Assay Protocols

Methodology 1: GABA\textsubscript{A} Receptor Displacement Assay

Objective: Determine the affinity of laudanosine for the GABA antagonist site.

Materials:

-

Radioligand: [³H]-Bicuculline methochloride (Specific Activity ~80 Ci/mmol).[2]

-

Non-specific Binding (NSB) Definer: 100 µM GABA or 100 µM (+)Bicuculline.[2]

-

Assay Buffer: 50 mM Tris-Citrate, pH 7.1 (at 4°C).

Step-by-Step Procedure:

-

Preparation: Thaw membranes and dilute to ~0.2–0.5 mg protein/mL.

-

Plate Setup (96-well):

-

Initiation: Add 150 µL Membrane suspension to all wells. Total volume = 250 µL.[2][3]

-

Incubation: Incubate for 30 minutes at 4°C .

-

Note: 4°C is preferred for GABA assays to minimize ligand uptake and degradation, though 25°C is acceptable if equilibrium time is adjusted.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.05% Polyethyleneimine (PEI) .

-

Why PEI? Laudanosine is an alkaloid; PEI reduces non-specific binding of the ligand to the glass fiber filter.

-

-

Counting: Wash filters 3x with ice-cold buffer. Add scintillant and count.

Methodology 2: nAChR ( ) Competition Assay

Objective: Assess off-target excitation at nicotinic receptors.[2]

Materials:

-

Radioligand: [³H]-Epibatidine (0.5 nM final) or [³H]-Nicotine (2 nM final).[2]

-

NSB Definer: 300 µM (-)-Nicotine tartrate.[2]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2]

Step-by-Step Procedure:

-

Incubation: Mix membranes (rat cortex or transfected HEK293 cells) with radioligand and varying concentrations of laudanosine.[2]

-

Duration: Incubate for 60 minutes at 20–25°C (Room Temp).

-

Note: nAChR binding kinetics are slower; room temperature ensures equilibrium.[2]

-

-

Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI.

-

Wash: Wash with ice-cold 50 mM Tris-HCl.

Visualization of Mechanism & Workflow

Figure 1: Laudanosine Seizure Mechanism

This diagram illustrates the pathway from Atracurium administration to CNS excitation.

Caption: Pathway of laudanosine-induced neurotoxicity.[2][4] The primary seizure mechanism is the blockade of GABAergic inhibition.

Figure 2: Radioligand Binding Workflow

Standardized workflow for high-throughput screening of laudanosine affinity.[2]

Caption: Step-by-step radioligand binding workflow ensuring removal of endogenous GABA and reduction of non-specific binding.

Data Analysis & Interpretation

Raw data (Counts Per Minute - CPM) must be converted to specific binding and then to affinity constants.[2]

-

Specific Binding:

-

IC50 Calculation: Plot % Specific Binding vs. Log[Laudanosine]. Fit using a non-linear regression (Sigmoidal dose-response).[2]

-

Ki Calculation (Cheng-Prusoff Equation):

[2]-

Where

is the concentration of radioligand used (e.g., 2 nM).[2] -

Where

is the dissociation constant of the radioligand (determined via separate Saturation Binding assay).

-

Interpretation Guide:

- > 100 µM: Negligible interaction (Safe range).[2]

- 10–100 µM: Moderate interaction (Potential risk in accumulation/renal failure).[2]

- < 10 µM: High affinity (Significant risk of CNS effects).[2]

-

Laudanosine typically falls in the 10–100 µM range for GABA and nAChR targets.

References

-

Katz, Y., et al. (1994).[2] "Interactions between laudanosine, GABA, and opioid subtype receptors."[5] Brain Research, 659(1-2), 81-87.[2]

-

Fodale, V., & Santamaria, L. B. (2002).[2] "Laudanosine, an atracurium and cisatracurium metabolite."[1][4] European Journal of Anaesthesiology, 19(7), 466-473.[2]

-

National Institute of Mental Health (NIMH). "PDSP Protocol: GABA-A Receptor Binding Assay."[2] Psychoactive Drug Screening Program.

-

Amato, A. A., et al. (2010).[2] "Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine." Anesthesiology, 112(3), 594-604.[2]

-

Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Laudanosine - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Laudanosine-Induced Neurotoxicity: In Vivo Models and Protocols

Introduction & Clinical Relevance

Laudanosine is a tertiary amine alkaloid and the primary metabolite of the non-depolarizing neuromuscular blocking agents (NMBAs) atracurium and cisatracurium . Unlike the parent compounds, which are quaternary ammoniums restricted to the periphery, laudanosine freely crosses the blood-brain barrier (BBB).

While atracurium undergoes Hofmann elimination to produce laudanosine, the clinical concern arises during prolonged infusions in Intensive Care Unit (ICU) settings—particularly in patients with renal or hepatic failure where clearance is compromised. High plasma concentrations of laudanosine (>17 µg/mL in animal models) have been linked to CNS excitation and seizures.[1]

This application note provides a rigorous framework for reproducing laudanosine-induced seizures in rodent models to screen neuroprotective agents or assess the safety of novel NMBAs.

Mechanistic Basis of Neurotoxicity

To design a valid model, one must understand the molecular target. Laudanosine acts primarily as a GABA-A receptor antagonist , similar to picrotoxin but with a distinct binding profile. It blocks the chloride channel pore, preventing hyperpolarization and leading to neuronal hyperexcitability.

DOT Diagram 1: Mechanism of Action

The following diagram illustrates the pathway from systemic administration to neuronal depolarization.

Figure 1: Pathophysiological cascade of laudanosine-induced neurotoxicity. Note the transition from peripheral metabolism to central receptor blockade.

Model Selection Matrix

Selecting the appropriate species is critical for translational validity. Rodents are the primary choice for screening, while higher mammals are reserved for late-stage PK/PD validation.

| Feature | Mouse (CD-1 / C57BL/6) | Rat (Sprague-Dawley / Wistar) | Dog (Beagle) |

| Primary Utility | High-throughput screening of anticonvulsants. | Detailed EEG characterization & PK/PD correlation.[2] | Translational safety (closer to human PK). |